Hydroxy Iloperidone-d4 N-Oxide is a chemical compound derived from Iloperidone, an atypical antipsychotic medication primarily used to treat schizophrenia. This compound is notable for its unique molecular structure and potential implications in pharmacology. Hydroxy Iloperidone-d4 N-Oxide is classified under the category of psychoactive substances, specifically as a dopamine receptor antagonist with activity on various neurotransmitter receptors.
Iloperidone is synthesized from several precursors, with Hydroxy Iloperidone-d4 N-Oxide being a deuterated derivative. This compound falls under the broader classification of antipsychotic agents, which are utilized in the management of schizophrenia and other related psychotic disorders. The specific classification of Hydroxy Iloperidone-d4 N-Oxide includes:
The synthesis of Hydroxy Iloperidone-d4 N-Oxide involves several key steps that typically include:
The synthesis process requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yield and purity of the final product.
Hydroxy Iloperidone-d4 N-Oxide can undergo various chemical reactions typical for nitrogen-containing compounds, including:
These reactions are significant for understanding the metabolic pathways and potential interactions in biological systems.
The mechanism of action for Hydroxy Iloperidone-d4 N-Oxide primarily involves:
Data from pharmacological studies suggest that this multi-target approach can lead to improved clinical outcomes compared to single-target drugs.
Hydroxy Iloperidone-d4 N-Oxide exhibits several notable physical and chemical properties:
These properties are critical for formulation development and understanding the compound's behavior in biological systems.
Hydroxy Iloperidone-d4 N-Oxide has several applications in scientific research, particularly in pharmacology:
Hydroxy Iloperidone-d4 N-Oxide is a deuterated metabolite derivative of the atypical antipsychotic iloperidone. Its molecular formula is C₂₄H₂₅D₄FN₂O₅, with a precise molecular weight of 448.521 g/mol and a monoisotopic mass of 448.23115718 g/mol [1] [6] [9]. The compound incorporates four deuterium atoms at the 1,2,2,2 positions of the ethanol moiety, replacing protium atoms while preserving the core pharmacological structure. This isotopic labeling is strategically designed to minimize metabolic degradation and enhance detection specificity in mass spectrometry [9].
Key physicochemical properties include:
The compound’s structure is unambiguously defined by its canonical SMILES notation:[2H]C([2H])([2H])C([2H])(O)c1ccc(OCCCN2(=O)CCC(CC2)c3noc4cc(F)ccc34)c(OC)c1
[1] [6]And its InChI Key:YGRSHQHJWCMQDK-KFHHUZHISA-N
[9]
Table 1: Molecular Properties of Hydroxy Iloperidone-d4 N-Oxide
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₅D₄FN₂O₅ |
Molecular Weight | 448.521 g/mol |
Accurate Mass | 448.23115718 g/mol |
Isotopic Composition | Tetradeuterated at ethanol moiety |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
The stereochemistry of Hydroxy Iloperidone-d4 N-Oxide centers on the chiral ethanol group, where the hydroxy-bearing carbon is asymmetric. While the parent compound iloperidone exhibits stereoisomerism, the deuterated N-oxide derivative maintains this chirality, with potential implications for receptor binding and metabolic processing [7] [10]. The deuterium atoms are incorporated at the methyl group of the ethanol side chain (positions 1,2,2,2), creating a -CD₃OH moiety instead of -CH₃OH [6] [9].
This specific labeling pattern:
The deuterium substitution does not alter the compound’s three-dimensional conformation significantly due to nearly identical atomic radii of protium and deuterium. However, vibrational frequencies differ, facilitating detection via infrared spectroscopy or mass spectrometry [9].
Hydroxy Iloperidone-d4 N-Oxide differs structurally and functionally from its parent compound, iloperidone (Fanapt®), in several critical aspects:
Table 2: Structural Comparison with Iloperidone
Feature | Iloperidone | Hydroxy Iloperidone-d4 N-Oxide |
---|---|---|
Molecular Formula | C₂₄H₂₇FN₂O₄ | C₂₄H₂₅D₄FN₂O₅ |
Molecular Weight | 426.48 g/mol | 448.521 g/mol |
Functional Groups | Tertiary amine, ketone | N-Oxide, deuterated alcohol |
Key Modification Sites | None | Piperidine N-oxidation, C7 deuteration |
Primary Use | Therapeutic (antipsychotic) | Analytical standard |
Structural Modifications:
Functional Implications:
Table 3: Pharmacokinetic Role Comparison
Property | Iloperidone | Hydroxy Iloperidone-d4 N-Oxide |
---|---|---|
Metabolic Origin | Parent drug | Phase I metabolite (oxidation product) |
Enzymes Involved | CYP3A4, CYP2D6 (pre-metabolism) | Flavin monooxygenases (FMOs) |
Analytical Role | Target analyte | Isotopic internal standard |
Detection Advantage | Subject to ion suppression | Avoids coelution issues via mass shift |
The N-oxide functionality significantly increases polarity, reducing blood-brain barrier permeability compared to iloperidone. Consequently, the deuterated metabolite lacks therapeutic antipsychotic activity but is indispensable for studying iloperidone’s metabolic clearance pathways [6] [9] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1